Cas no 1806569-06-1 (3-Formyl-2-mercaptophenylpropanal)

3-Formyl-2-mercaptophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 3-Formyl-2-mercaptophenylpropanal
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- Inchi: 1S/C10H10O2S/c1-7(5-11)9-4-2-3-8(6-12)10(9)13/h2-7,13H,1H3
- InChI Key: NOBAZTHGMFAGTE-UHFFFAOYSA-N
- SMILES: SC1C(C=O)=CC=CC=1C(C=O)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 193
- XLogP3: 1.5
- Topological Polar Surface Area: 35.1
3-Formyl-2-mercaptophenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014004965-1g |
3-Formyl-2-mercaptophenylpropanal |
1806569-06-1 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
Alichem | A014004965-250mg |
3-Formyl-2-mercaptophenylpropanal |
1806569-06-1 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
Alichem | A014004965-500mg |
3-Formyl-2-mercaptophenylpropanal |
1806569-06-1 | 97% | 500mg |
790.55 USD | 2021-06-22 |
3-Formyl-2-mercaptophenylpropanal Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 3-Formyl-2-mercaptophenylpropanal
Recent Advances in the Study of 3-Formyl-2-mercaptophenylpropanal (CAS: 1806569-06-1) in Chemical Biology and Pharmaceutical Research
3-Formyl-2-mercaptophenylpropanal (CAS: 1806569-06-1) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique aldehyde and thiol functional groups, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and bioconjugation. The purpose of this research brief is to provide an up-to-date overview of the latest studies involving this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
Recent studies have focused on the synthesis and optimization of 3-Formyl-2-mercaptophenylpropanal, with particular emphasis on its role as a versatile intermediate in organic synthesis. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, enabling further exploration of its biological properties. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable tool for the development of new pharmaceuticals and biochemical probes.
In the context of drug discovery, 3-Formyl-2-mercaptophenylpropanal has been investigated for its potential as a scaffold for designing novel inhibitors targeting key enzymes involved in disease pathways. Preliminary studies have demonstrated its ability to modulate enzyme activity, suggesting its utility in the development of therapeutics for conditions such as cancer, inflammation, and infectious diseases. Additionally, its thiol group provides a handle for bioconjugation, enabling the creation of targeted drug delivery systems and diagnostic agents.
One of the most notable findings in recent research is the compound's interaction with cysteine residues in proteins, which has implications for protein engineering and the development of covalent inhibitors. This property has been exploited in the design of irreversible inhibitors that selectively target disease-associated proteins, offering a new avenue for therapeutic intervention. Furthermore, the compound's ability to form stable adducts with biomolecules has been leveraged in the development of biosensors and imaging agents.
Despite these promising developments, challenges remain in the optimization of 3-Formyl-2-mercaptophenylpropanal for clinical applications. Issues such as stability, bioavailability, and off-target effects need to be addressed through further research. However, the compound's versatility and unique chemical properties make it a compelling candidate for continued investigation in the field of chemical biology and pharmaceutical sciences.
In conclusion, 3-Formyl-2-mercaptophenylpropanal (CAS: 1806569-06-1) represents a promising chemical entity with diverse applications in drug discovery and biochemical research. Recent advancements in its synthesis and biological evaluation have laid the foundation for future studies aimed at harnessing its full potential. As research progresses, this compound is expected to play an increasingly important role in the development of novel therapeutics and diagnostic tools.
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